1-(2,4-Dimethyl-1,3-dioxolan-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dimethyl-1,3-dioxolan-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one is a synthetic organic compound characterized by its unique structure, which includes a dioxolane ring and a triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dimethyl-1,3-dioxolan-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one typically involves the following steps:
Formation of the Dioxolane Ring: The dioxolane ring can be synthesized through the reaction of a diol with an aldehyde or ketone under acidic conditions.
Attachment of the Triazole Moiety: The triazole ring is introduced via a click chemistry reaction, often involving the azide-alkyne cycloaddition. This step requires a copper(I) catalyst and is performed under mild conditions.
Final Coupling: The final step involves coupling the dioxolane and triazole intermediates through a suitable linker, often using a base such as potassium carbonate in an aprotic solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dimethyl-1,3-dioxolan-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted triazole derivatives.
Scientific Research Applications
1-(2,4-Dimethyl-1,3-dioxolan-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antifungal or antibacterial agent due to the presence of the triazole ring, which is known for its biological activity.
Materials Science: The compound can be used in the synthesis of polymers and other materials with specific properties, such as enhanced thermal stability or conductivity.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Dimethyl-1,3-dioxolan-2-yl)-2-(1H-1,2,3-triazol-1-yl)ethan-1-one: Similar structure but with a different triazole ring.
1-(2,4-Dimethyl-1,3-dioxolan-2-yl)-2-(1H-1,2,4-triazol-1-yl)propan-1-one: Similar structure but with a different alkyl chain length.
Uniqueness
1-(2,4-Dimethyl-1,3-dioxolan-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one is unique due to the specific combination of the dioxolane and triazole rings, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for research and development.
Properties
90258-57-4 | |
Molecular Formula |
C9H13N3O3 |
Molecular Weight |
211.22 g/mol |
IUPAC Name |
1-(2,4-dimethyl-1,3-dioxolan-2-yl)-2-(1,2,4-triazol-1-yl)ethanone |
InChI |
InChI=1S/C9H13N3O3/c1-7-4-14-9(2,15-7)8(13)3-12-6-10-5-11-12/h5-7H,3-4H2,1-2H3 |
InChI Key |
MYQIZMNJVUEJQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC(O1)(C)C(=O)CN2C=NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.